molecular formula C20H14O2 B12819768 cis-Benzo(a)pyrene-7,8-dihydrodiol CAS No. 76188-90-4

cis-Benzo(a)pyrene-7,8-dihydrodiol

Cat. No.: B12819768
CAS No.: 76188-90-4
M. Wt: 286.3 g/mol
InChI Key: YDXRLMMGARHIIC-XLIONFOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Benzo(a)pyrene-7,8-dihydrodiol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is of significant interest due to its role in the metabolic activation of benzo(a)pyrene, which is a known carcinogen. The structure of this compound includes a dihydrodiol moiety, which is formed through the enzymatic reduction of the epoxide group in benzo(a)pyrene-7,8-epoxide .

Preparation Methods

The synthesis of cis-Benzo(a)pyrene-7,8-dihydrodiol typically involves the enzymatic or chemical reduction of benzo(a)pyrene-7,8-epoxide. This reaction is catalyzed by epoxide hydrolase, which converts the epoxide group into a dihydrodiol group . The reaction conditions generally include the presence of a suitable solvent and a controlled temperature to ensure the stability of the product. Industrial production methods may involve the use of microbial or enzymatic systems to achieve the desired conversion efficiently .

Chemical Reactions Analysis

cis-Benzo(a)pyrene-7,8-dihydrodiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions include benzo(a)pyrene-7,8-dione and other dihydrodiol derivatives .

Properties

CAS No.

76188-90-4

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

(7S,8R)-7,8-dihydrobenzo[a]pyrene-7,8-diol

InChI

InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20+/m1/s1

InChI Key

YDXRLMMGARHIIC-XLIONFOSSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=C[C@H]([C@H]5O)O)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.